molecular formula C8H9ClN2O2 B13662980 Ethyl 2-(5-chloropyrazin-2-YL)acetate CAS No. 1196157-22-8

Ethyl 2-(5-chloropyrazin-2-YL)acetate

Cat. No.: B13662980
CAS No.: 1196157-22-8
M. Wt: 200.62 g/mol
InChI Key: IELXBVQPSMCMKP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloropyrazin-2-yl)acetate is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester group and a chlorine atom attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloropyrazin-2-yl)acetate typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with ethanol to form the desired ester product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyrazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in these reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.

    Oxidation Reactions: The major product is 5-chloropyrazine-2-carboxylic acid.

    Reduction Reactions: The major products are dihydropyrazine derivatives.

Scientific Research Applications

Ethyl 2-(5-chloropyrazin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloropyrazin-2-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorine atom and the pyrazine ring are thought to play a crucial role in its biological activity by interacting with enzymes and receptors in the target organisms. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Ethyl 2-(5-chloropyrazin-2-yl)acetate can be compared with other similar compounds such as:

Properties

CAS No.

1196157-22-8

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 2-(5-chloropyrazin-2-yl)acetate

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3

InChI Key

IELXBVQPSMCMKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=N1)Cl

Origin of Product

United States

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